molecular formula C13H8Cl2O2S B1468962 5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid CAS No. 5101-53-1

5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid

Cat. No.: B1468962
CAS No.: 5101-53-1
M. Wt: 299.2 g/mol
InChI Key: YVCUWBJKGWDSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C13H8Cl2O2S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by chlorine and a sulfanyl group attached to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorobenzoic acid and 4-chlorothiophenol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Procedure: The 5-chlorobenzoic acid is reacted with 4-chlorothiophenol in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by adding water or an acid like hydrochloric acid.

    Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, dechlorinated products.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties
Research indicates that 5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid exhibits notable anti-inflammatory effects. It has been shown to inhibit lipopolysaccharide-induced nitric oxide secretion in mouse macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases. This property aligns with the broader category of compounds that target inflammation, making it a candidate for drug development aimed at treating conditions such as arthritis and other inflammatory disorders.

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that related compounds exhibit varying degrees of effectiveness against different bacterial strains. For instance, derivatives of this compound have shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with some derivatives achieving moderate antimicrobial activity (minimum inhibitory concentration of 125 µg/mL) against these pathogens .

Antibiofilm Activity
In addition to its antimicrobial properties, this compound has been assessed for its antibiofilm capabilities. Research indicates that certain derivatives can inhibit biofilm formation by pathogenic strains, which is crucial in treating chronic infections where biofilms are prevalent. For example, specific derivatives have shown effectiveness against Enterococcus faecium and Candida albicans, highlighting their potential in clinical applications where biofilm-related infections are a concern .

Material Science Applications

Synthesis of Derivatives
The chemical structure of this compound allows for the synthesis of various derivatives that may possess enhanced biological or chemical properties. The ability to modify the compound's structure opens avenues for creating new materials with tailored functionalities, which can be beneficial in fields such as drug delivery systems and polymer science.

Case Study 1: Anti-inflammatory Research

A study focused on the anti-inflammatory effects of this compound demonstrated its ability to significantly reduce nitric oxide production in activated macrophages. This finding supports further investigation into its use as a treatment option for inflammatory diseases, potentially leading to clinical trials aimed at assessing efficacy and safety in human subjects.

Case Study 2: Antimicrobial Efficacy

In a comparative study examining various derivatives of benzoic acid compounds, researchers found that certain modifications to the structure of this compound resulted in improved antimicrobial activity against specific bacterial strains. This study underscores the importance of structural variations in enhancing therapeutic efficacy and highlights the compound's potential role in developing new antibiotics.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorophenyl)sulfanyl]benzoic acid: Lacks the chlorine atom on the benzene ring.

    5-Chloro-2-[(4-methylphenyl)sulfanyl]benzoic acid: Has a methyl group instead of a chlorine atom on the phenyl ring.

    5-Bromo-2-[(4-chlorophenyl)sulfanyl]benzoic acid: Contains a bromine atom instead of a chlorine atom on the benzene ring.

Uniqueness

5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid is unique due to the presence of both chlorine atoms and the sulfanyl group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Biological Activity

5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

  • Molecular Formula : C13H9ClO2S
  • Molecular Weight : 299.17 g/mol
  • Structure : The compound features a benzoic acid core with a chloro group and a sulfanyl group attached to a para-chlorophenyl moiety.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects . Specifically, it has been shown to inhibit lipopolysaccharide-induced nitric oxide secretion in mouse macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has been investigated for its antimicrobial activity . Preliminary studies suggest that it may exhibit efficacy against various bacterial strains, particularly Gram-positive bacteria. For instance, compounds with similar structures have demonstrated activity against Staphylococcus aureus and Enterococcus faecium .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameMolecular FormulaKey Features
5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acidC13H9BrClNO4SContains bromine; studied for similar biological activities
5-Chloro-2-{[(2,4-dichlorophenyl)sulfonyl]amino}benzoic acidC13H7Cl3O4SFeatures dichloro substitution; potential for different reactivity profiles
5-Chloro-2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid methyl esterC15H14ClNO4SMethyl ester derivative; altered solubility and biological activity

Case Studies and Research Findings

  • In Vitro Studies : In vitro evaluations have shown that derivatives of this compound possess varying degrees of antimicrobial activity. For example, certain derivatives exhibited significant inhibition zones against Gram-positive strains such as Staphylococcus aureus .
  • Toxicity Assessment : Toxicity studies conducted on aquatic crustaceans (Daphnia magna) revealed moderate toxicity levels for some synthesized derivatives, indicating a need for further evaluation of safety profiles .
  • Mechanism of Action : Although detailed pharmacokinetic and pharmacodynamic profiles are still under investigation, preliminary findings suggest that this compound may interact with specific receptors involved in inflammatory pathways .

Future Directions

Further research is essential to fully elucidate the mechanisms of action and therapeutic potential of this compound. Studies focusing on:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion.
  • In Vivo Efficacy : Evaluating the compound's effectiveness in animal models.
  • Structural Modifications : Investigating how changes in structure affect biological activity.

Properties

IUPAC Name

5-chloro-2-(4-chlorophenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2S/c14-8-1-4-10(5-2-8)18-12-6-3-9(15)7-11(12)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCUWBJKGWDSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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